2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile
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Overview
Description
(E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile is an organic compound that features a furan ring substituted with cyano, hydroxystyryl, and malononitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This can be done via nucleophilic substitution reactions using cyanide salts.
Styryl group addition: The hydroxystyryl group can be introduced through a Wittig reaction or a Heck coupling reaction.
Malononitrile addition: The final step involves the addition of malononitrile to the furan ring, which can be achieved through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: The compound can be used as a building block for organic semiconductors.
Photonics: Its conjugated structure makes it suitable for use in light-emitting diodes and solar cells.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Can be used in the development of fluorescent probes for biological imaging.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile depends on its application. For instance:
In organic electronics: It acts as a charge carrier due to its conjugated system.
In medicinal chemistry: It may interact with specific biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)acetate
- (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)propionate
Uniqueness
- Structural Features : The presence of both cyano and malononitrile groups in (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile provides unique electronic properties.
- Applications : Its specific structure makes it more suitable for certain applications, such as in organic electronics and photonics, compared to its analogs.
Properties
Molecular Formula |
C18H13N3O2 |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-[3-cyano-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C18H13N3O2/c1-18(2)16(8-5-12-3-6-14(22)7-4-12)15(11-21)17(23-18)13(9-19)10-20/h3-8,22H,1-2H3/b8-5+ |
InChI Key |
MAOLNUBGDBDCHT-VMPITWQZSA-N |
Isomeric SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=C(C=C2)O)C |
Canonical SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)O)C |
Origin of Product |
United States |
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